molecular formula C8H10FNO B6342664 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol CAS No. 1449008-18-7

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B6342664
CAS No.: 1449008-18-7
M. Wt: 155.17 g/mol
InChI Key: HLSPNGUUPBIUNG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H10FNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-5-methylpyridine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: The major products include 1-(2-Fluoro-5-methylpyridin-3-yl)ethanal and 1-(2-Fluoro-5-methylpyridin-3-yl)ethanoic acid.

    Reduction: The major product is 1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine.

    Substitution: The major products depend on the nucleophile used, such as 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-ol or 1-(2-Cyano-5-methylpyridin-3-yl)ethan-1-ol.

Scientific Research Applications

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.

    1-(2-Fluoro-5-methylpyridin-3-yl)ethanal: This compound has an aldehyde group instead of a hydroxyl group.

    1-(2-Fluoro-5-methylpyridin-3-yl)ethanoic acid: This compound has a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSPNGUUPBIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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